2,5-Dimethyl-2,3-dihydro-1,4-dithiine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61947-19-1 |

|---|---|

Molecular Formula |

C6H10S2 |

Molecular Weight |

146.3 g/mol |

IUPAC Name |

2,5-dimethyl-2,3-dihydro-1,4-dithiine |

InChI |

InChI=1S/C6H10S2/c1-5-3-8-6(2)4-7-5/h3,6H,4H2,1-2H3 |

InChI Key |

ZERRJEOSIUQKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSC(=CS1)C |

Origin of Product |

United States |

Isomeric Forms and Stereochemical Considerations Within Dihydro 1,4 Dithiines

Systematic Nomenclature and Structural Distinctions of Dimethyl-dihydro-1,4-dithiine Isomers

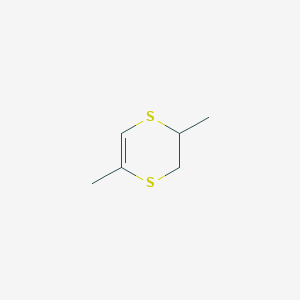

Systematic nomenclature is crucial for distinguishing between various isomers of dimethyl-dihydro-1,4-dithiine. The name "2,5-Dimethyl-2,3-dihydro-1,4-dithiine" specifies a six-membered heterocyclic ring containing two sulfur atoms at positions 1 and 4. The "2,3-dihydro" designation indicates that the double bond between carbons 2 and 3 of the parent 1,4-dithiin is saturated, leaving a single double bond between carbons 5 and 6. Consequently, the methyl groups are located at a saturated carbon (C-2) and an unsaturated, sp²-hybridized carbon (C-5).

This substitution pattern inherently creates two stereocenters at positions C-2 and C-5, rendering the molecule chiral. As a result, this compound can exist as different stereoisomers, including diastereomers (cis and trans) and their corresponding enantiomers.

A direct structural comparison with its well-documented isomer, 2,3-Dihydro-5,6-dimethyl-1,4-dithiine, highlights these distinctions. In the 5,6-dimethyl isomer, both methyl groups are attached to the sp²-hybridized carbons of the C-5=C-6 double bond. This symmetrical substitution pattern means the molecule does not possess any stereocenters and is therefore achiral. ncats.io The synthesis of this achiral isomer can be achieved through the reaction of an organic thiosulfate (B1220275) with 3-chloro-2-butanone (B129570) or from the reaction of sodium ethylene (B1197577) thiosulfate with acetoin (B143602). google.com

The fundamental difference lies in the location of the methyl groups, which in turn dictates the presence or absence of chirality—a key differentiating feature between the two isomers.

| Feature | This compound | 2,3-Dihydro-5,6-dimethyl-1,4-dithiine |

|---|---|---|

| Molecular Formula | C₆H₁₀S₂ | C₆H₁₀S₂ |

| Methyl Group Positions | C-2 (sp³ carbon) and C-5 (sp² carbon) | C-5 (sp² carbon) and C-6 (sp² carbon) |

| Chirality | Chiral (Stereocenters at C-2 and C-5) | Achiral ncats.io |

| Potential Isomers | Diastereomers (cis/trans) and enantiomers | None (one achiral structure) |

The dihydro-1,4-dithiine structure is conceptually positioned between the fully saturated 1,4-dithiane (B1222100) and the aromatic 1,4-dithiin.

1,4-Dithiane : This is the fully saturated analog, a six-membered ring (C₄H₈S₂) with no double bonds. nih.gov Dihydro-1,4-dithiine can be considered a partially dehydrogenated derivative of 1,4-dithiane. 1,4-dithianes are versatile building blocks in the synthesis of complex molecules. researchgate.net

Dithiolene : The term "dithiolene" refers to the neutral 1,2-dithiodiketone or the reduced ene-1,2-dithiolate dianion ligand scaffold (-S-C=C-S-). researchgate.net This motif is present in the dihydro-1,4-dithiine ring at positions S¹-C⁶=C⁵-S⁴. This structural feature is significant because dithiolene ligands are "non-innocent," meaning they actively participate in the redox chemistry of the metal complexes they form. researchgate.net The presence of this fragment allows dihydro-1,4-dithiines to serve as precursors for dithiolene ligands used in materials science and coordination chemistry.

Chirality and Enantiomeric Dihydro-1,4-dithiine Derivatives

As established, the substitution pattern in this compound results in a chiral molecule. The presence of two stereocenters gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). The (2R, 5R) and (2S, 5S) isomers are a pair of enantiomers, as are the (2R, 5S) and (2S, 5R) isomers. The relationship between the (2R, 5R) and (2R, 5S) pairs is diastereomeric. This stereochemical complexity is a defining characteristic of this particular isomer.

Chiral dihydro-1,4-dithiine derivatives are valuable precursors for synthesizing chiral dithiolene ligands. These ligands can coordinate with transition metals to form complexes with unique chiroptical and electronic properties, which are of interest for developing conducting molecular materials. rsc.org

For instance, chiral ligands such as 5-methyl-5,6-dihydro-1,4-dithiin-2,3-dithiolate (me-dddt) and 5,6-dimethyl-5,6-dihydro-1,4-dithiin-2,3-dithiolate (dm-dddt) have been generated from chiral thione precursors. rsc.org These chiral ligands have been used to prepare anionic Nickel(II) complexes. The resulting materials can be modulated from Mott insulators to direct band gap semiconductors, and their conductivity can be influenced by the number of stereogenic centers on the ligand. rsc.org This demonstrates the principle that chirality embedded in the dihydro-1,4-dithiine backbone can be effectively transferred to a metal-dithiolene complex, thereby controlling its solid-state organization and physical properties. rsc.org

Advanced Synthetic Methodologies for 2,5 Dimethyl 2,3 Dihydro 1,4 Dithiine and Analogous Dihydro 1,4 Dithiines

General Strategies for the Construction of the 2,3-Dihydro-1,4-dithiine Ring System

The formation of the 2,3-dihydro-1,4-dithiine ring can be achieved through several primary methodologies. These include cyclization reactions, ring expansion of smaller heterocyclic precursors, and oxidative processes.

A notable method for synthesizing dihydro-1,4-dithiin compounds involves the reaction of an organic thiosulfate (B1220275), commonly known as a Bunte salt, with either an α-hydroxyketone (acyloin) or a halocarbonyl compound. google.com This approach is advantageous as it avoids the use of reactants that have significant odor or handling issues. google.com The general reaction involves combining the organic thiosulfate with the acyloin or halocarbonyl compound, which can be summarized by the following reactions:

Reaction with Acyloin: R¹COCHOHR² + (H₂CSSO₃M)₂ → Dihydro-1,4-dithiin derivative + other products. google.com

Reaction with Halocarbonyl Compound: R¹COCHR²(hal) + (H₂CSSO₃M)₂ → Dihydro-1,4-dithiin derivative + other products. google.com

In these reactions, R¹ and R² can be hydrogen, identical or different alkyl groups (typically with 1 to 4 carbon atoms), aryl groups, or can be joined to form a chain of 3 or 4 methylene (B1212753) groups. google.com The metal atom (M) in the Bunte salt is preferably an alkali metal such as sodium or potassium, and the halogen (hal) in the halocarbonyl compound is typically chlorine or bromine. google.com

The synthesis of 2,3-dihydro-5,6-dimethyl-1,4-dithiin, an isomer of the target compound, can be specifically achieved using this cyclization methodology. For instance, the reaction of acetoin (B143602) (an α-hydroxyketone) with sodium ethylene (B1197577) thiosulfate under reflux in an acidic aqueous solution yields a pale yellow oil which is substantially 2,3-dihydro-5,6-dimethyl-1,4-dithiin. google.com Alternatively, reacting 3-chloro-2-butanone (B129570) (a halocarbonyl compound) with the organic thiosulfate also produces 2,3-dihydro-5,6-dimethyl-1,4-dithiin. google.com

To improve the efficiency of these cyclization reactions, a phase-transfer catalyst can be employed. Tetraalkylammonium halides, such as tetrabutylammonium (B224687) bromide, have been shown to effectively catalyze the reaction between the organic thiosulfate and the acyloin or halocarbonyl compound. google.com For example, the synthesis of 2,3-dihydro-5-phenyl-1,4-dithiin from phenacyl bromide and sodium ethylene thiosulfate is successfully catalyzed by tetrabutylammonium bromide. google.com

Another effective strategy for the synthesis of dihydro-1,4-dithiins involves the ring expansion of 1,3-dithiolanes. nih.govcsic.es This method is considered a mild and convenient approach. csic.es A common procedure, pioneered by Parham and coworkers, involves the rearrangement of 1,3-dithiolanes derived from α-halocarbonyls. nih.gov These precursors can spontaneously rearrange to the 1,4-dithiane (B1222100) structure, which then undergoes dehydrohalogenation to yield the desired dihydro-1,4-dithiin. nih.gov

The rearrangement can also be initiated by external oxidative reagents. clockss.org For example, the use of phenyl selenenyl chloride in methylene chloride has been described as a method for the ring expansion of 1,3-dithiolans to dihydro-1,4-dithiins. csic.es This reaction is proposed to proceed through a mechanism involving sulfenyl chloride derivatives as intermediates. csic.es Other reagents like tert-butyl hypochlorite (B82951) have also been utilized for this type of ring expansion. researchgate.net

While the direct dehydrogenation of 1,4-dithiane to form 5,6-dihydro-1,4-dithiin is possible, it is often considered a cumbersome process. nih.gov Additionally, the availability and cost of 1,4-dithiane can be a limiting factor. nih.gov An alternative precursor is 2,5-dihydroxy-1,4-dithiane, a commercially available compound which can be dehydrated to form 1,4-dithiin. researchgate.net This diol is a cyclic hemithioacetal dimer of mercaptoacetaldehyde. nih.gov

Cyclization Reactions of Organic Thiosulfates with α-Hydroxyketones (Acyloins) or Halocarbonyl Compounds

Chiral Synthesis and Stereoselective Routes to Dihydro-1,4-dithiine Derivatives.tandfonline.com

The development of stereoselective methods for the synthesis of chiral 2,3-dihydro-1,4-dithiine derivatives is of significant interest. A novel approach involves a chirality transfer process starting from a chiral cyclic aliphatic dithioacetal. tandfonline.comfigshare.com In this method, a chiral dithioacetal, often derived from a commercially available chiral starting material like ethyl lactate, is reacted in the presence of a Lewis acid. tandfonline.com

This reaction leads to the formation of a 2,3-dihydro-1,4-dithiine derivative that is substituted with a 1,4-dithiane moiety containing two new stereogenic centers. tandfonline.com The stereochemistry of these newly formed centers is controlled by the stereogenic center present in the α-position of the starting dithioacetal substrate. tandfonline.comfigshare.com For example, if the absolute configuration of the substituent at the α-position of the substrate is R, only one stereoisomer of the product is obtained. tandfonline.com Conversely, using the S-enantiomer of the substrate leads to the formation of the other enantiomer of the product. tandfonline.com This represents a clear example of a chirality transfer process in the synthesis of these heterocyclic compounds. tandfonline.com

Preparation of Oxidized Forms of Dihydro-1,4-dithiines (e.g., Sulfoxides, Sulfones, and Tetraoxides)

The oxidation of the sulfur atoms in 2,5-dimethyl-2,3-dihydro-1,4-dithiine and its analogs represents a critical transformation, yielding a range of oxidized derivatives with distinct chemical properties and applications. These derivatives include sulfoxides, sulfones, and the fully oxidized tetraoxides. The synthesis of these compounds is typically achieved through controlled oxidation of the parent dihydro-1,4-dithiin ring system. The level of oxidation is carefully managed by the choice of oxidizing agent, reaction stoichiometry, and temperature.

Commonly employed oxidants for these transformations include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The stepwise oxidation allows for the selective formation of sulfoxides, which can be further oxidized to sulfones and ultimately to the tetraoxide.

A notable example of a commercially significant oxidized dihydro-1,4-dithiine is Dimethipin, which is 2,3-dihydro-5,6-dimethyl-1,4-dithiin-1,1,4,4-tetraoxide. Its synthesis involves the oxidation of 2,3-dimethyl-5,6-dihydro-1,4-dithiin using hydrogen peroxide. researchgate.net This highlights the industrial relevance of these oxidation methodologies.

The selective oxidation to a sulfoxide (B87167) or a sulfone can be dictated by the reaction conditions. For instance, in analogous systems like thioglycosides, the use of urea-hydrogen peroxide (UHP) allows for such selectivity. Glycosyl sulfoxides can be achieved with 1.5 equivalents of UHP at 60 °C, while the corresponding sulfones are formed with 2.5 equivalents of UHP at a higher temperature of 80 °C. wikipedia.org This principle of controlled oxidation by adjusting stoichiometry and temperature is broadly applicable in sulfur chemistry.

Meta-chloroperoxybenzoic acid (m-CPBA) is another versatile reagent for the oxidation of sulfides. acs.orgmdpi.com It can be used to convert sulfides to either sulfoxides or sulfones, depending on the amount used. The selective oxidation to sulfoxides is generally achieved by using one equivalent of m-CPBA, while an excess of the oxidant leads to the formation of the sulfone.

The general strategies for the preparation of these oxidized forms are summarized in the table below, drawing parallels from established sulfide (B99878) oxidation methodologies.

Table 1: General Methodologies for the Oxidation of Dihydro-1,4-dithiines

| Target Product | General Method | Oxidizing Agent | Key Reaction Parameters |

|---|---|---|---|

| Sulfoxide (mono- or di-) | Stepwise Oxidation | 1-2 equivalents of m-CPBA or H₂O₂ | Lower temperatures (e.g., 0 °C to room temp.) and controlled stoichiometry of the oxidant are crucial to prevent over-oxidation to the sulfone. |

| Sulfone (di-sulfone) | Further Oxidation of Sulfoxide or Direct Oxidation of Dithiin | Excess m-CPBA (2-3 equivalents) or H₂O₂ | Higher temperatures and a stoichiometric excess of the oxidizing agent are typically required. |

| Tetraoxide | Exhaustive Oxidation | Excess strong oxidant such as H₂O₂ in acetic acid or excess m-CPBA | Prolonged reaction times and a significant excess of the oxidant are necessary to ensure complete oxidation of both sulfur atoms to the sulfone state. |

Detailed research findings on the specific application of these methods to this compound are not extensively documented in publicly available literature, necessitating reliance on analogous systems to predict reaction outcomes and conditions. The synthesis of Dimethipin serves as a key example of the successful application of these principles to a closely related analog. researchgate.net

Structural Characterization and Conformational Analysis of Dihydro 1,4 Dithiine Systems

Experimental Elucidation Techniques for Dihydro-1,4-dithiine Derivatives

A combination of spectroscopic and crystallographic methods is employed to determine the precise structure of dihydro-1,4-dithiine derivatives. These techniques provide complementary information regarding connectivity, functional groups, molecular weight, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including dihydro-1,4-dithiine derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be determined.

For comparison, the ¹H and ¹³C NMR data for a related compound, 5,12-dioxo-5,12-dihydroanthro[2,3-b] mit.edursc.orgdithiine-2,3-dicarbonitrile, show signals for methyl groups and the C=C bond within the dithiine ring. nih.gov The methyl protons appear at a chemical shift (δ) of 2.46 ppm, while the carbons of the C=C bond in the dithiine ring resonate at 123.5 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Dihydro-1,4-dithiine Derivative

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | 2.46 | 24.4 |

| C=C (dithiine ring) | - | 123.5 |

Data for 5,12-dioxo-5,12-dihydroanthro[2,3-b] mit.edursc.orgdithiine-2,3-dicarbonitrile nih.gov

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For 2,5-Dimethyl-2,3-dihydro-1,4-dithiine, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups. A key feature would be the C=C stretching vibration of the double bond within the dihydro-1,4-dithiine ring, which typically appears in the region of 1600-1680 cm⁻¹. The C-S bond stretching vibrations are generally weak and appear in the fingerprint region of the spectrum.

In the IR spectrum of a related porphyrazine dye containing a dihydro-1,4-dithiine moiety, a band at 1614 cm⁻¹ is attributed to the C=C stretching vibration. nih.gov

Table 2: Typical Infrared Absorption Frequencies for Dihydro-1,4-dithiine Systems

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (sp³) | 2850-3000 |

| C=C Stretch | 1600-1680 |

| C-H Bend | 1350-1480 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns upon ionization. For this compound (C₆H₁₀S₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 146.28 amu. uni.lu

The fragmentation of dihydro-1,4-dithiine derivatives is influenced by the nature and position of substituents. Common fragmentation pathways for sulfur-containing heterocyclic compounds involve the loss of sulfur-containing fragments or cleavage of the ring. arkat-usa.org While a specific mass spectrum for this compound is not available, a predicted collision cross section for the protonated molecule [M+H]⁺ is 124.1 Ų. uni.lu

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation.

Although no crystal structure has been reported for this compound, studies on related dihydro-1,4-dithiine derivatives have revealed important structural features. For example, the crystal structure of 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride (B1165640) shows that the dihydro-1,4-dithiine ring is non-planar. nih.gov In this structure, the S-C(sp³)-C(sp³)-S torsion angle is -70.39°. nih.gov Such studies consistently show that the dihydro-1,4-dithiine ring adopts a puckered conformation to alleviate ring strain. nih.gov

Table 3: Selected Bond Parameters from an X-ray Structure of a Dihydro-1,4-dithiine Derivative

| Parameter | Value |

|---|---|

| S-C(sp³) Bond Length | ~1.829 Å |

| S-C(sp²) Bond Length | ~1.730 Å |

| S-C-C-S Torsion Angle | -70.39° |

Data for 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride nih.gov

Conformational Behavior of the Dihydro-1,4-dithiine Ring System

The six-membered dihydro-1,4-dithiine ring is not planar and exists in various non-planar conformations to minimize steric and torsional strain. The interplay between these conformations is a key aspect of its structural chemistry.

Theoretical and experimental studies have shown that the 1,4-dithiine ring and its dihydro derivatives preferentially adopt non-planar conformations. researchgate.net The most stable conformation for the parent 1,4-dithiine is a boat form. researchgate.net For dihydro-1,4-dithiine, the ring also exists in a puckered conformation. The two primary conformations considered are the half-chair and the boat.

The boat conformation is generally found to be the most stable conformer for many 1,4-dithiine derivatives. researchgate.net This conformation minimizes the torsional strain associated with the sp³-hybridized carbon atoms. The half-chair conformation is typically a higher-energy transition state in the process of ring inversion between two boat forms. wikipedia.org The energy difference between the boat and planar conformations for perhalo-1,4-dithiin derivatives has been calculated to be between 3.9 and 6.5 kcal/mol, with the boat being more stable. researchgate.net This indicates a significant energy barrier to planarization and underscores the inherent puckered nature of the dithiine ring system. The presence of substituents, such as the methyl groups in this compound, would further influence the conformational equilibrium and the relative stabilities of the possible boat and twist-boat conformations.

Influence of Substituents on Ring Pucker and Conformational Dynamics

General studies on dihydro-1,4-dithiine and its derivatives show that the six-membered ring typically adopts a non-planar conformation. For instance, the crystal structure of a related compound, 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride, reveals a significant twist in the dihydro-1,4-dithiine ring, characterized by an S—C—C—S torsion angle of -70.39 (17)°. This indicates a puckered conformation, likely a screw-boat or a twisted chair form, which serves to alleviate ring strain.

However, specific experimental data on how the 2,5-dimethyl substituents on the this compound molecule influence the ring's pucker and its conformational dynamics are not available. The presence of methyl groups at these positions would be expected to introduce steric effects that could favor certain conformations over others and influence the energy barriers for ring inversion. Computational studies on analogous compounds, such as 2,5-dimethyl-1,4-dithiane-2,5-diol, have explored the stability of different conformers (axial vs. equatorial substituents), but direct experimental validation for the dihydro-1,4-dithiine analogue is lacking. Without specific spectroscopic or crystallographic data for this compound, any discussion on the precise impact of the methyl groups on its conformational behavior would be speculative.

Investigation of Intermolecular Interactions and Crystal Packing in Dithiine-based Complexes

The analysis of intermolecular interactions and crystal packing is fundamentally reliant on solid-state structural data, typically obtained from single-crystal X-ray diffraction. For this compound, no such crystal structure has been publicly reported.

To illustrate the type of interactions that might be present, one can again refer to the crystal structure of 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride. In this related molecule, the crystal packing is reported to be governed by optimized dipole-dipole interactions, with molecules forming head-to-tail rows. Notably, strong directed intermolecular interactions like hydrogen bonding are absent in this specific case.

Reactivity and Mechanistic Pathways of Dihydro 1,4 Dithiine Compounds

Ring Opening and Fragmentation Reactions

The dihydro-1,4-dithiine ring can undergo cleavage under specific conditions. For instance, thermal fragmentation of 1,4,2-dithiazines and 1,4,2,5-dithiadiazines in the presence of dienophiles can lead to the formation of 1,4-dithiine derivatives. rsc.org The reaction of 5,6-dimethyl-3-(4-bromophenyl)-1,4,2-dithiazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) at high temperatures results in a mixture of products, including a thiophene (B33073) derivative, which is proposed to form via a dithiine intermediate that does not isolate. rsc.org This suggests that under certain thermal stresses, the dihydro-1,4-dithiine ring can be a transient species that fragments or rearranges.

In a different context, the reaction of 1,3-thiaza-1,3-butadienes with certain dienophiles can lead to the formation of a [4+2] cycloadduct which, upon subsequent hydrolytic ring cleavage, can yield other sulfur-containing compounds. semanticscholar.org While not a direct fragmentation of a pre-formed dihydro-1,4-dithiine, this illustrates a pathway where a related six-membered sulfur-containing ring undergoes cleavage.

Functionalization through Metalation (e.g., Lithiation) and Electrophilic Trapping

Directed metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds. researchgate.netclockss.org The protons on the carbon atoms adjacent to the sulfur atoms in the dihydro-1,4-dithiine ring can be abstracted by strong bases like organolithium reagents to form a nucleophilic carbanion. This intermediate can then be trapped by various electrophiles, allowing for the introduction of a wide range of substituents.

While specific studies on the direct lithiation and electrophilic trapping of 2,5-Dimethyl-2,3-dihydro-1,4-dithiine are not prevalent in the provided search results, the general principle is well-established for similar heterocyclic systems. For example, the lithiation of dimethyl triazones and subsequent reaction with electrophiles provides a method for functionalization. nih.gov Similarly, the α-lithiation of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one followed by electrophilic substitution is a viable strategy. nih.gov This suggests that a similar approach could be applied to this compound to introduce functional groups at the C2 and C3 positions. The lithiation of 1,4-dithiins has been reported to proceed via elimination unless performed at very low temperatures, indicating the sensitivity of the ring system to reaction conditions. mit.edu

Oxidation Chemistry Leading to Sulfur-Oxidized Species

The sulfur atoms in the dihydro-1,4-dithiine ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These sulfur-oxidized species can exhibit different reactivity compared to the parent dithiine. The oxidation of 1,4,2-dithiazine derivatives with meta-chloroperoxybenzoic acid (mCPBA) yields the corresponding 1,1-dioxide. rsc.org

The oxidation of thioamides with a DMSO-HCl system is a known method for synthesizing various sulfur-containing heterocycles, including 1,2,4-thiadiazoles and heterocyclic disulfides. researchgate.net This highlights the reactivity of sulfur atoms in different chemical environments. In the context of 1,3-thiaza-1,3-butadienes, treatment with mCPBA can lead to 5H-1,2,4-oxathiazoles through an oxidative ring closure, involving the in situ generation of thione S-oxides. semanticscholar.org

Cycloaddition Reactions Involving Dihydro-1,4-dithiine Scaffolds

Dihydro-1,4-dithiine and its derivatives can participate in cycloaddition reactions, acting as either the diene or the dienophile component, or their equivalents, depending on the reaction partners and conditions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. wikipedia.orgacs.orgyoutube.comorganic-chemistry.org While direct examples of this compound acting as a dienophile are not explicitly detailed, the double bond within the dihydro-1,4-dithiine ring has the potential to react with a conjugated diene. Conversely, related sulfur-containing heterocycles can act as diene equivalents. For instance, the thermal reaction of 1,3-thiaza-1,3-butadienes with dienophiles affords [4+2] cycloadducts. semanticscholar.org

(5,6-Dihydro-1,4-dithiin-2-yl)methanol has been shown to be a versatile allyl-cation equivalent in (3+2) cycloaddition reactions. nih.gov Upon treatment with a protic acid, it generates a sulfur-stabilized allylic cation that can react with conjugated olefins to form cyclopentanoid scaffolds. nih.gov This type of reactivity demonstrates the utility of the dihydro-1,4-dithiine scaffold in generating reactive intermediates for cycloaddition chemistry. The cyclic nature of the precursor is crucial for the efficiency of these reactions. nih.gov

Hetero-ring Closure and Rearrangement Mechanisms

Dihydro-1,4-dithiine derivatives can be synthesized through various ring-closure and rearrangement reactions. For example, a new synthesis of dihydro-1,4-dithiins involves the ring expansion of 1,3-dithiolans and 1,3-dithians. documentsdelivered.com Additionally, rearrangements involving 1,3-sulphur migrations have been observed in studies related to dihydro-1,4-thiazines, a related heterocyclic system. rsc.org

The reaction of 1,3-thiaza-1,3-butadienes with various reagents can lead to different five-membered heterocyclic rings through oxidative ring closure, proceeding via reactive intermediates like thione S-oxides and thione S-imides. semanticscholar.org These transformations highlight the potential for the dihydro-1,4-dithiine ring system to be involved in or formed from complex rearrangement and ring-closure pathways.

Theoretical and Computational Investigations of Dihydro 1,4 Dithiine Electronic Structure and Reactivity

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometries and Energetics

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic properties of dihydro-1,4-dithiine derivatives. These methods, which include Density Functional Theory (DFT) and ab initio molecular orbital theory, solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule. From this, optimized molecular geometries, relative energies of different conformers, and other thermodynamic properties can be derived.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its favorable balance of computational cost and accuracy. DFT calculations on the 1,4-dithiine ring system and its derivatives consistently show that the ring is not planar. researchgate.net This non-planarity is attributed to the antiaromatic character of a planar 8π-electron system, which destabilizes such a conformation. researchgate.net

For dihydro-1,4-dithiine systems, the ring typically adopts a twisted boat or half-chair conformation to minimize steric and torsional strain. nih.gov DFT geometry optimizations, often using functionals like B3LYP with basis sets such as cc-pVTZ or 6-311++G**, predict specific geometric parameters. researchgate.netnih.gov For instance, in a related fused dihydro-1,4-dithiine ring, DFT calculations yielded an S—C—C—S torsion angle of -69.6°. nih.gov The calculations also highlight differences in bond lengths based on hybridization, with S—C bonds to sp²-hybridized carbons being shorter (approx. 1.73 Å) than those to sp³-hybridized carbons (approx. 1.83 Å). nih.gov For 2,5-Dimethyl-2,3-dihydro-1,4-dithiine, the presence of methyl groups at the C2 and C5 positions would influence the specific dihedral angles and conformational preferences, favoring arrangements that minimize steric hindrance between the methyl groups and the rest of the ring.

Table 1: Representative Geometric Parameters for Dihydro-1,4-dithiine Ring Calculated by DFT Note: This table is illustrative, based on data for related dihydro-1,4-dithiine structures.

| Parameter | sp³-hybridized section | sp²-hybridized section |

| S-C Bond Length | ~1.83 Å | ~1.73 Å |

| C-C Bond Length | ~1.54 Å | ~1.34 Å |

| S-C-C-S Torsion Angle | -60° to -70° | Not Applicable |

| C-S-C Bond Angle | ~100° | ~100° |

Ab Initio Molecular Orbital Calculations for Conformational Analysis

Ab initio methods are based entirely on quantum mechanics and fundamental physical constants without the use of empirical data. ijert.org Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous framework for conformational analysis. researchgate.net These calculations are used to locate minima on the potential energy surface, which correspond to stable conformers. ijert.org

For a molecule like this compound, ab initio calculations would be employed to determine the relative energies of various possible conformations, such as the boat and twist-boat forms. ijert.org The calculations would also account for the different orientations of the two methyl groups (axial vs. equatorial). By comparing the zero-point energies of these optimized geometries, the most stable conformer can be identified. ijert.org While computationally more demanding than DFT, ab initio methods can offer a higher level of theory for validating results. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and stereoelectronic effects within a molecule. It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which can be quantified as a stabilization energy, E(2). iau.ir

In this compound, NBO analysis can reveal key stereoelectronic interactions. A primary interaction involves the delocalization of electron density from the lone pairs of the sulfur atoms (nS) into the antibonding orbitals of adjacent C-C and C-S bonds (σC-C and σC-S). iau.ir These hyperconjugative interactions, often referred to as anomeric effects in heterocyclic systems, play a crucial role in stabilizing specific conformations. For example, an axial orientation of a substituent might be favored over an equatorial one if it allows for a more effective n → σ* interaction. iau.ir The NBO results provide a quantitative basis for understanding why certain conformations are preferred over others, beyond simple steric arguments. iau.ir

Table 2: Illustrative NBO Donor-Acceptor Interactions in a Dihydro-1,4-dithiine System Note: This table is a hypothetical representation of NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(S1) | σ(C2-C3) | ~2.5 | Hyperconjugation |

| n(S1) | σ(C6-C5) | ~2.1 | Hyperconjugation |

| n(S4) | σ(C3-C2) | ~2.3 | Hyperconjugation |

| σ(C2-H) | σ(S1-C6) | ~1.8 | Hyperconjugation |

Prediction of Spectroscopic Parameters (NMR, IR) through Computational Methods

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the structural elucidation and verification of synthesized compounds. rsc.org

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate isotropic magnetic shielding tensors, which are then converted into chemical shifts. researchgate.net By performing these calculations for a set of possible isomers or conformers, the computed chemical shifts (¹H and ¹³C) can be compared against experimental data. researchgate.netgithub.io This comparison, often facilitated by statistical tools, can help assign the correct structure or determine the predominant conformation in solution. github.io

For Infrared (IR) spectroscopy, computational frequency calculations not only predict the vibrational frequencies but also their intensities. researchgate.net These calculations are performed after a geometry optimization, ensuring the structure is at a true energy minimum (indicated by the absence of imaginary frequencies). ijert.org The calculated vibrational modes can be animated, allowing for a precise assignment of the absorption bands observed in the experimental IR spectrum, such as C-H stretches, C=C stretches, and C-S vibrations. researchgate.net

Conformational Energy Landscapes and Interconversion Barriers from Computational Modeling

The dihydro-1,4-dithiine ring is flexible and can exist in multiple conformations. Computational modeling allows for the exploration of the complete conformational energy landscape. By performing a systematic search or molecular dynamics simulations, various low-energy conformers can be identified. Subsequent geometry optimization and frequency calculations provide their relative energies (e.g., ΔE or ΔG).

For the this compound ring, the primary conformations would be variations of the boat and twist-boat forms. The methyl groups can be in pseudo-axial or pseudo-equatorial positions, leading to several diastereomeric conformations. Theoretical calculations can map the energy profile for the interconversion between these conformers. This involves locating the transition state structures that connect the energy minima and calculating the activation energy (energy barrier) for the conformational change, such as ring inversion. This information is critical for understanding the molecule's dynamic behavior in solution. researchgate.net

Table 3: Hypothetical Relative Energies of this compound Conformers Note: This table illustrates the type of data obtained from computational modeling.

| Conformer | Methyl Group Orientations | Relative Energy (kcal/mol) |

| 1 (Boat) | Diaxial | +1.5 |

| 2 (Boat) | Diequatorial | 0.0 (Global Minimum) |

| 3 (Boat) | Axial-Equatorial | +0.8 |

| 4 (Twist-Boat) | Diequatorial | +0.5 |

| TS (Boat Inversion) | - | +5.7 (Transition State) |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways that are often impossible to observe experimentally. rsc.org For reactions involving dihydro-1,4-dithiine, theoretical calculations can be used to model processes like cycloadditions, oxidations at the sulfur atoms, or ring-opening reactions.

Using DFT functionals such as B3LYP or M06-2X, researchers can map the potential energy surface of a reaction. rsc.org This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. ijert.org The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. rsc.org These calculations can elucidate the step-by-step mechanism of a reaction, explain observed regioselectivity or stereoselectivity, and predict the feasibility of proposed synthetic routes. rsc.org

Advanced Applications of Dihydro 1,4 Dithiine Derivatives in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The unique structural and electronic properties of dihydro-1,4-dithiine derivatives, such as 2,5-Dimethyl-2,3-dihydro-1,4-dithiine, make them valuable building blocks in the synthesis of complex molecules. Their ability to act as masked functionalities and to direct stereochemical outcomes has been harnessed in sophisticated synthetic strategies.

Stereoselective Carbon-Carbon Bond Formation Methodologies

Dihydro-1,4-dithiine scaffolds serve as effective tools for stereoselective carbon-carbon bond formation. The lithiated forms of these heterocycles can function as cis-vinyl anion equivalents, a strategy that offers a complementary approach to traditional methods like the partial hydrogenation of alkynes. This methodology allows for the controlled introduction of vinyl groups, which are pivotal in the synthesis of numerous biologically active molecules and complex organic materials. The substitution pattern on the dithiine ring, such as the methyl groups in this compound, can influence the reactivity and stereoselectivity of these reactions, providing a tunable platform for synthetic chemists.

Synthesis of Complex Natural Product Analogues and Polycyclic Scaffolds

The application of dihydro-1,4-dithiine derivatives extends to the total synthesis of complex natural products and the construction of novel polycyclic systems. For instance, the core structure of these heterocycles can be strategically incorporated into a larger molecule and later modified or cleaved to reveal other functionalities. This "scaffolding" approach has been successfully employed in the synthesis of natural product analogues.

Furthermore, the inherent ring strain and reactivity of the dihydro-1,4-dithiine system can be exploited in ring-opening and rearrangement reactions to generate larger, more complex polycyclic architectures. These strategies open avenues for the creation of novel molecular frameworks that may exhibit interesting biological or material properties. Research in this area has led to the development of sulfur-rich macrocycles and porous organic cages, demonstrating the versatility of dithiin building blocks.

Synthons for the Preparation of Other Sulfur-Containing Heterocyclic Compounds

Beyond their role as building blocks for carbon-based architectures, this compound and its analogues are valuable precursors for the synthesis of other important classes of sulfur-containing heterocycles. Their transformation into thiophenes and their incorporation into macrocyclic systems highlight their utility as versatile synthons.

Formation of Functionalized Thiophenes and Related Systems

Dihydro-1,4-dithiines can be converted into functionalized thiophenes through various chemical transformations. These reactions often involve elimination or rearrangement processes that lead to the formation of the aromatic thiophene (B33073) ring. The substituents on the starting dithiine, such as the methyl groups in the 2 and 5 positions, are carried over to the final thiophene product, providing a route to specifically substituted thiophenes that might be difficult to access through other synthetic methods. This approach is particularly useful for creating thiophene-fused systems, which are of interest in materials science and medicinal chemistry.

Macrocyclic Systems Incorporating Dithiine Units, such as Porphyrazine Dyes

A significant application of dihydro-1,4-dithiine derivatives is in the synthesis of macrocyclic compounds, most notably porphyrazine dyes. Dithiine-annulated porphyrazines are a class of functional dyes with unique photophysical and electrochemical properties. The synthesis of these macrocycles often involves the tetramerization of a dicyano-dihydro-1,4-dithiine precursor. The presence of the dithiine rings modifies the electronic structure of the porphyrazine core, leading to altered absorption and emission spectra, as well as different redox potentials compared to their phthalocyanine (B1677752) counterparts. These properties make dithiine-containing porphyrazines promising candidates for applications in areas such as photodynamic therapy, nonlinear optics, and as sensitizers in solar cells.

Contributions of Dihydro 1,4 Dithiine Systems to Materials Science

Organic Electronic Materials and Conductive Polymers

The reversible redox behavior of the 1,4-dithiin unit makes it an attractive component for organic electronic materials. researchgate.net Its incorporation into larger fused aromatic systems and polymers allows for the modulation of electronic properties, leading to applications in various electronic devices.

While direct integration of 2,5-Dimethyl-2,3-dihydro-1,4-dithiine into Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) is not extensively documented in dedicated studies, the fundamental properties of the parent 1,4-dithiin systems suggest their potential in these applications. The ability to form stable radical cations is a key attribute for hole-transporting materials used in the hole transport layer (HTL) of OLEDs and as the active semiconductor in p-type OFETs. Theoretical studies on related metal complexes incorporating different ligands have shown that tuning the molecular structure can lead to high charge transfer mobilities, a critical parameter for efficient OFET and OLED device performance. researchgate.net The introduction of dimethyl groups on the dithiine ring would be expected to influence molecular packing in the solid state and modify the electronic properties through inductive effects, potentially impacting device performance.

The incorporation of 1,4-dithiin and its derivatives into polymer backbones is a strategy for developing novel conductive materials. researchgate.net The redox activity of the dithiine units can provide charge carriers (holes) upon oxidation, enabling electrical conductivity along the polymer chain. The polymerization of monomers containing the dihydro-1,4-dithiine moiety can lead to materials where the electronic properties are directly influenced by the sulfur-rich heterocycle. While specific research on polymers derived from this compound is limited, studies on related sulfur-rich scaffolds like thianthrene, a dibenzo-analogue of 1,4-dithiin, have demonstrated their utility in creating redox-active polymers. researchgate.net These polymers can exhibit stable charge transport and have been explored for various electronic applications.

Redox-Active Systems and Single-Component Molecular Conductors

The inherent redox activity of the dihydro-1,4-dithiine ring system is central to its application in redox-active systems and the development of single-component molecular conductors. These materials are of significant interest due to their potential to conduct electricity without the need for external doping.

A significant area of research involves the use of 5,6-dihydro-1,4-dithiin-2,3-dithiolate (dddt) as a ligand to form metal bis(dithiolene) complexes, denoted as [M(dddt)₂], where M is a transition metal such as Nickel (Ni), Palladium (Pd), or Platinum (Pt). nih.govitn.ptacs.org These complexes are planar molecules with an extended, delocalized π-system, which facilitates intermolecular interactions crucial for electrical conductivity in the solid state. itn.pt The dddt ligand is a key precursor in this field, and its derivatives are central to the creation of organic metals and superconductors. researchgate.net

The discovery that the single-component molecular conductor [Pd(dddt)₂] exhibits a nodal line semimetal state under high pressure has highlighted the significant connection between these materials and Dirac electron systems. mdpi.com This finding has spurred further research into designing new single-component molecular conductors with unique electronic properties. The electronic behavior of these complexes is governed by the frontier molecular orbitals (HOMO and LUMO), and the ability to tune the HOMO-LUMO gap is critical for achieving metallic or semiconducting properties. mdpi.com

| Complex | Central Metal (M) | Ligand | Key Property |

| [Pd(dddt)₂] | Palladium (Pd) | dddt | Nodal line semimetal under pressure mdpi.com |

| [Ni(dddt)₂] | Nickel (Ni) | dddt | Component in radical cation salts nih.gov |

| [Pt(dddt)₂] | Platinum (Pt) | dddt | Component in mixed-anion/cation salts itn.pt |

This table summarizes key metal bis(dithiolene) complexes derived from the dihydro-1,4-dithiine system and their notable properties.

The reversible redox characteristics of dithiine-based molecules make them promising candidates for electrolytes in advanced energy storage devices, such as redox flow batteries. researchgate.net In these applications, the electrolyte stores energy through reversible electrochemical reactions. Thianthrene-based compounds, which share the core 1,4-dithiin redox-active unit, have been investigated as electrolytes for symmetric batteries, where the same molecule is used for both the positive and negative electrodes. researchgate.netmit.edu This approach can mitigate issues related to membrane crossover and potentially lead to higher cell voltages. researchgate.net While specific studies on this compound as an electrolyte are not prominent, the foundational work on related sulfur-rich heterocycles demonstrates the principle and potential of this class of compounds in energy storage. researchgate.net

Supramolecular Assemblies and Self-Assembled Materials Utilizing Dithiine Units

The 1,4-dithiin moiety can be incorporated into larger molecular structures designed for supramolecular chemistry and self-assembly. researchgate.net The non-planar, boat-like conformation of the 1,4-dithiin ring can influence the three-dimensional structure of molecules, which in turn directs their assembly into larger, ordered architectures. stackexchange.com These self-assembled materials can exhibit novel properties arising from the collective behavior of the organized molecules.

For instance, dithiin units have been integrated into macrocyclic anion receptors, demonstrating their utility in host-guest chemistry. researchgate.netmit.edu The electronic properties of the dithiin can be modulated by the binding of a guest molecule, leading to potential applications in chemical sensing. Furthermore, the ability to functionalize the dithiine ring, for example with methyl groups as in this compound, provides a means to control the steric and electronic interactions that govern the self-assembly process, allowing for the rational design of complex supramolecular structures.

Agrochemical and Environmental Significance of Oxidized Dihydro 1,4 Dithiines

Role of 2,3-Dihydro-5,6-dimethyl-1,4-dithiine 1,1,4,4-tetraoxide (Dimethipin) in Agricultural Applications

Function as a Plant Growth Regulator and Defoliant in Crop Management

Dimethipin is widely utilized in the cultivation of cotton, potatoes, tomatoes, and oilseed crops to aid in harvesting. nih.govijcmas.com Its primary function is to act as a desiccant and defoliant, which means it promotes the drying of plant tissues and encourages the shedding of leaves. researchgate.net This action is particularly beneficial in cotton production, where the removal of leaves is crucial for the efficient operation of mechanical harvesters and to prevent the staining of the cotton lint. researchgate.net In crops like potatoes, Dimethipin is used to desiccate the haulms (stems and leaves) before harvest, which simplifies the mechanical digging of the tubers. For oilseeds, it helps in reducing the moisture content of the seeds, which is a critical factor for storage and processing. ijcmas.com

The application of Dimethipin needs to be carefully timed, typically 7-14 days before the intended harvest, to achieve the desired effect without negatively impacting the yield. ijcmas.com For instance, in cotton, it is recommended to be applied when a significant percentage of the bolls have already cracked open. ijcmas.com

Table 1: Agricultural Applications of Dimethipin

| Crop | Primary Function | Desired Outcome |

|---|---|---|

| Cotton | Defoliant, Desiccant | Facilitates mechanical harvesting, prevents lint staining |

| Potatoes | Haulm Desiccant | Simplifies mechanical harvesting of tubers |

| Oilseeds (e.g., Canola, Flax, Sunflowers) | Desiccant | Reduces seed moisture content for improved storage and processing |

| Tomatoes | Defoliant | Aids in harvesting |

Academic Research on Agro-efficacy and Physiochemical Mode of Action in Plants

Academic research has focused on understanding the efficacy of Dimethipin under various agricultural conditions and elucidating its precise mode of action at a physiological and biochemical level.

Agro-efficacy:

Studies have demonstrated that the effectiveness of Dimethipin can be influenced by environmental factors and the physiological state of the crop. For example, its performance as a defoliant can be enhanced when used in combination with other harvest-aid chemicals. Research has shown that tank-mixing Dimethipin with other products can lead to more consistent defoliation across a range of environmental conditions. ucanr.edu The timing of application is a critical factor in its efficacy, with applications made at the correct stage of crop maturity resulting in optimal leaf drop and boll opening in cotton. ijcmas.comresearchgate.net

Field trials have evaluated the performance of Dimethipin in comparison to and in combination with other defoliants. These studies measure parameters such as percent defoliation, boll opening, and regrowth inhibition. For instance, research conducted in Georgia demonstrated the effectiveness of various defoliation treatments, highlighting that the performance of harvest aids like Dimethipin can be highly dependent on specific crop and weather conditions at the time of application. ugacotton.com

Physiochemical Mode of Action:

The primary mode of action of Dimethipin involves the disruption of the plant's ability to regulate water loss. researchgate.net It specifically interferes with protein synthesis within the epidermal cells of the leaves. researchgate.net This disruption leads to a loss of stomatal control, causing the stomata (pores on the leaf surface that regulate gas exchange and transpiration) to remain open. researchgate.net The uncontrolled water loss through the stomata leads to a rapid decrease in leaf turgor, causing the leaves to wilt and eventually desiccate. researchgate.net

Biochemical studies have shown that one of the earliest detectable effects of Dimethipin is the inhibition of the incorporation of amino acids, such as 14C-leucine, into proteins. researchgate.net This inhibition of protein synthesis is a key step in its mode of action. The plant's response to this physiological stress includes the production of ethylene (B1197577), a plant hormone that promotes senescence and abscission (the natural detachment of parts of a plant, such as leaves). fao.org The increased ethylene production triggers the formation of an abscission layer at the base of the petiole (leaf stalk), leading to the shedding of the leaves. fao.org

Metabolism studies in plants like cotton have revealed that Dimethipin can be metabolized, with the parent compound and various metabolites being found in different parts of the plant. fao.org The metabolic pathway is thought to involve conjugation with endogenous molecules such as cysteine and glutathione. fao.org

Development of Analytical Methodologies for Detection in Environmental and Food Samples

The use of Dimethipin in agriculture necessitates the development of sensitive and reliable analytical methods to monitor its residues in environmental samples (such as soil and water) and in food products. This is crucial for ensuring food safety and for assessing the environmental fate of the compound.

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful and widely used technique for the detection and quantification of Dimethipin residues. nih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the detection of very low concentrations of the pesticide in complex matrices.

A significant challenge in the analysis of Dimethipin, particularly in food samples of animal origin, is the potential for thermal degradation of the compound in the gas chromatograph's injection port and matrix interference. nih.gov To overcome these challenges, researchers have developed enhanced analytical methods. One such approach involves the use of an "analyte protectant," which is a matrix derived from a plant source, such as pepper leaves, that is co-injected with the sample extract. nih.govresearchgate.net This protectant material helps to shield the Dimethipin molecules from thermal breakdown, thereby improving the accuracy and sensitivity of the analysis. nih.gov

The sample preparation process is also a critical component of the analytical methodology. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly employed technique for extracting pesticide residues from food and environmental samples. nih.gov Different variations of the QuEChERS method have been compared for their efficiency in extracting Dimethipin, with the EN QuEChERS method showing high recovery rates for animal-based food products. researchgate.net

The validation of these analytical methods is essential to ensure their reliability. This typically involves assessing parameters such as linearity, limit of quantification (LOQ), accuracy (measured as recovery), and precision (measured as relative standard deviation). nih.gov For Dimethipin, methods have been validated with LOQs as low as 0.005 mg/kg in various food matrices, including chicken, pork, beef, eggs, and milk. nih.gov

Table 2: Analytical Methodologies for Dimethipin Detection

| Analytical Technique | Sample Preparation Method | Key Features and Enhancements | Application |

|---|

Broader Environmental Implications and Selectivity Studies of Dithiine-based Agrochemicals

The environmental impact of Dimethipin and other dithiine-based agrochemicals extends beyond their intended use in agricultural fields. Understanding their environmental fate, potential effects on non-target organisms, and their selectivity is crucial for a comprehensive environmental risk assessment.

Environmental Fate and Implications:

Dimethipin can be persistent in the environment under certain conditions. fao.org Its degradation through processes like biodegradation, hydrolysis, and photolysis occurs slowly, leading to half-lives that can range from several weeks to months. fao.org Due to its chemical properties, Dimethipin is not expected to strongly adsorb to soil particles and sediments, which gives it the potential to be mobile in the soil. fao.org This mobility raises concerns about its potential to leach into groundwater or be transported into surface water bodies through runoff. fao.org

Environmental monitoring and risk assessments are conducted to evaluate the potential impact of pesticides like Dimethipin on non-target organisms and ecosystems. europa.euwur.nl These assessments consider the toxicity of the compound to a range of organisms, including mammals, birds, fish, aquatic invertebrates, and beneficial insects.

Selectivity and Effects on Non-Target Organisms:

Selectivity is a critical aspect of pesticide performance and environmental safety, referring to the ability of a chemical to affect target pests (in the case of herbicides, weeds) while having minimal impact on the desired crop and other non-target organisms.

Dimethipin is classified as moderately toxic to small mammals on an acute oral basis. fao.org It has been shown to be slightly toxic to aquatic invertebrates and fish. fao.org Importantly, it is considered to be practically non-toxic to honeybees, which is a positive attribute given the vital role of pollinators in many ecosystems and agricultural systems. fao.org As Dimethipin is also used as an herbicide, it is expected to be toxic to non-target terrestrial plants. fao.org

The broader class of dithiine-based agrochemicals, and herbicides in general, can have a range of effects on non-target organisms. mdpi.com Herbicides can impact natural enemies of pests by reducing their populations or altering their behavior, which can indirectly affect pest control in agricultural systems. mdpi.com The environmental risk of any pesticide is not only dependent on its inherent toxicity but also on the level and duration of exposure that non-target organisms experience in the field.

Table 3: Summary of Environmental and Selectivity Profile of Dimethipin

| Environmental Aspect | Finding | Implication |

|---|---|---|

| Persistence | Can be persistent in soil with half-lives of weeks to months. | Potential for accumulation with repeated use. |

| Mobility | Low adsorption to soil, potential for leaching and runoff. | Risk of groundwater and surface water contamination. |

| Toxicity to Non-Target Organisms | Moderately toxic to small mammals, slightly toxic to fish and aquatic invertebrates, practically non-toxic to honeybees. | Varied risk to different components of the ecosystem. |

| Selectivity | Used as a selective herbicide in certain crops. | Can control target weeds with minimal damage to the crop when used as directed. |

Q & A

Q. What are the recommended synthetic routes for 2,5-Dimethyl-2,3-dihydro-1,4-dithiine?

Methodological Answer: The compound can be synthesized via a multi-step process involving chiral transfer from commercially available lactic acid derivatives. Key steps include:

- Hydroxyl protection : Use TBDMSCl or (Bu)₃SiCl to protect hydroxyl groups in chiral starting materials like (R)- or (S)-ethyl lactate .

- Ester reduction : Employ Dibal-H to reduce ester groups to alcohols.

- Dithioacetalization : Utilize Lewis acids such as BF₃·Et₂O or BF₃·THF to catalyze the formation of the 1,4-dithiine ring .

- Purification : Monitor reactions via TLC and purify intermediates/products using column chromatography. Final characterization involves NMR, IR, MS, and X-ray crystallography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton and carbon environments, including stereochemistry.

- Mass Spectrometry (MS/HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : Resolve crystal structure and absolute configuration, especially for chiral derivatives (e.g., compounds 2a and 2b in ) .

- Infrared (IR) Spectroscopy : Identify functional groups like S–S or C–S bonds.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in a cool, dry, and well-ventilated environment. Avoid exposure to moisture or incompatible materials (e.g., strong oxidizers) .

- Handling Precautions : Use static-safe equipment, wear PPE (gloves, goggles), and work in a fume hood to minimize inhalation risks. Contaminated clothing should be removed immediately and washed .

Advanced Research Questions

Q. How can chirality transfer be analyzed during the synthesis of this compound derivatives?

Methodological Answer:

- Chiral Starting Materials : Use enantiopure precursors like (S)-2-methoxypropanoate to track stereochemical outcomes.

- XRD Validation : Compare crystal structures of intermediates (e.g., 1a , 1b ) and final products (e.g., 2a , 2b ) to confirm retention of configuration .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC or polarimetry to assess enantiomeric excess (ee).

Q. How can contradictions between spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Methodological Answer:

- Cross-Validation : Combine NMR (dynamic solution-state data) with XRD (static solid-state structure) to identify conformational flexibility or crystal-packing effects.

- Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data .

- Redundant Synthesis : Repeat syntheses under controlled conditions to rule out experimental artifacts.

Q. What role do Lewis acids play in optimizing the dithioacetalization step?

Methodological Answer:

- Catalytic Mechanism : BF₃-based Lewis acids activate thiocarbonyl groups, facilitating nucleophilic attack and ring closure.

- Reaction Optimization : Screen alternative Lewis acids (e.g., TiCl₄, ZnCl₂) to improve yield or selectivity. Adjust solvent polarity (e.g., THF vs. dichloromethane) to stabilize intermediates .

Q. How can the stability of this compound under varying reaction conditions be systematically evaluated?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.

- pH Sensitivity : Test stability in acidic/basic media via UV-Vis or HPLC monitoring.

- Oxidative Resistance : Expose the compound to peroxides or O₂ and analyze degradation products via GC-MS .

Q. What strategies can improve the yield of one-pot syntheses for this compound derivatives?

Methodological Answer:

- Stepwise Temperature Control : Initiate reactions at low temperatures (0–5°C) to stabilize intermediates, then gradually increase to room temperature.

- Catalyst Loading : Optimize Lewis acid concentration (e.g., BF₃·THF at 10–15 mol%) to balance reactivity and side reactions.

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.